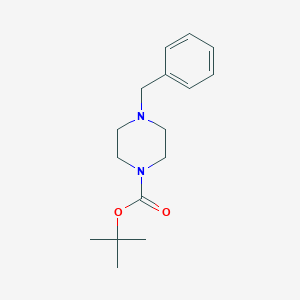

tert-Butyl 4-benzylpiperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-benzylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-9-17(10-12-18)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVHSMUYEAWMYLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342772 | |

| Record name | 1-Boc-(4-benzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57260-70-5 | |

| Record name | 1-Boc-(4-benzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-benzylpiperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 4-benzylpiperazine-1-carboxylate: Synthesis, Properties, and Applications

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug development, tert-Butyl 4-benzylpiperazine-1-carboxylate stands out as a pivotal intermediate. Its structure elegantly combines the pharmacologically significant piperazine scaffold with two distinct and strategically important protecting groups: the tert-butoxycarbonyl (Boc) group and the benzyl group. The piperazine ring is a common motif in numerous approved drugs, valued for its ability to improve physicochemical properties like solubility and to serve as a versatile linker that can interact with multiple biological targets[1].

This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, explore robust synthetic methodologies, detail its analytical characterization, and discuss its applications as a cornerstone in the synthesis of complex molecular architectures.

Physicochemical Properties

Understanding the fundamental properties of this compound is essential for its effective handling, reaction optimization, and purification. The compound is typically a solid at room temperature and possesses a molecular formula of C₁₆H₂₄N₂O₂ with a corresponding molecular weight of approximately 276.38 g/mol [2][3].

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₂₄N₂O₂ | [2] |

| Molecular Weight | 276.38 g/mol | [2] |

| Appearance | Solid | [2] |

| CAS Number | 57260-70-5 | [4] |

| InChI Key | GVHSMUYEAWMYLM-UHFFFAOYSA-N | [2][4] |

Synthesis and Purification: A Methodological Deep Dive

The synthesis of this compound is most commonly achieved through the mono-N-alkylation of tert-butyl piperazine-1-carboxylate (Boc-piperazine). The Boc group serves as a crucial protecting group, deactivating one of the piperazine nitrogens and thereby enabling selective functionalization of the other[5]. Two primary and highly effective methods for this transformation are direct N-alkylation with a benzyl halide and reductive amination with benzaldehyde.

Method 1: Direct N-Alkylation with Benzyl Bromide

This method relies on the nucleophilic attack of the free secondary amine of Boc-piperazine on benzyl bromide. The choice of a suitable base is critical to neutralize the hydrobromic acid generated during the reaction, thus driving the reaction to completion.

Experimental Protocol: N-Alkylation of Boc-Piperazine

Materials:

-

tert-Butyl piperazine-1-carboxylate (Boc-piperazine) (1.0 eq.)

-

Benzyl bromide (1.1-1.2 eq.)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0-3.0 eq.)

-

Anhydrous Acetonitrile (CH₃CN)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl piperazine-1-carboxylate and anhydrous acetonitrile.

-

Add anhydrous potassium carbonate to the stirred solution.

-

Slowly add benzyl bromide to the suspension at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield pure this compound.

Method 2: Reductive Amination with Benzaldehyde

Reductive amination is a versatile and often milder alternative to direct alkylation. This one-pot reaction involves the initial formation of an iminium ion intermediate from the reaction of Boc-piperazine and benzaldehyde, which is then reduced in situ to the desired N-benzylated product[6]. Sodium triacetoxyborohydride is a commonly used reducing agent for this transformation due to its mildness and selectivity.

Experimental Protocol: Reductive Amination

Materials:

-

tert-Butyl piperazine-1-carboxylate (Boc-piperazine) (1.0 eq.)

-

Benzaldehyde (1.1-1.2 eq.)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (catalytic amount, optional)

Procedure:

-

Dissolve tert-butyl piperazine-1-carboxylate and benzaldehyde in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

-

In a separate flask, prepare a suspension of sodium triacetoxyborohydride in anhydrous dichloromethane.

-

Slowly add the reducing agent suspension to the reaction mixture.

-

Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Caption: A generalized workflow for the synthesis and purification of this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at approximately 1.4 ppm), the benzyl group (aromatic protons between 7.2-7.4 ppm and a benzylic methylene singlet around 3.5 ppm), and the piperazine ring protons (two sets of multiplets, typically between 2.3-2.5 ppm and 3.3-3.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the quaternary carbon and methyl carbons of the tert-butyl group (around 80 ppm and 28 ppm, respectively), the carbonyl carbon of the Boc group (around 155 ppm), the benzylic carbon (around 63 ppm), and the aromatic carbons of the benzyl group (between 127-138 ppm). The piperazine ring carbons will appear as two distinct signals in the aliphatic region (typically 45-55 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong carbonyl (C=O) stretching band from the Boc group, expected in the region of 1690-1700 cm⁻¹. Other characteristic absorptions will include C-H stretching vibrations for both aliphatic and aromatic protons (around 2800-3100 cm⁻¹) and C-N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 277.19[3]. Fragmentation patterns would likely involve the loss of the tert-butyl group or the entire Boc group, and cleavage of the benzyl group, leading to a characteristic fragment at m/z 91 (the tropylium ion).

Applications in Research and Drug Development

The utility of this compound lies in the orthogonal nature of its two protecting groups. The Boc group is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid), while the benzyl group is typically removed by catalytic hydrogenation. This differential reactivity allows for the selective deprotection and subsequent functionalization at either nitrogen atom of the piperazine ring, making it a highly versatile scaffold for building complex molecules.

This strategic flexibility is invaluable in the synthesis of compound libraries for drug discovery programs, particularly for targets in the central nervous system (CNS) where the piperazine moiety is a common feature[7]. By modifying the substituents on the piperazine ring, researchers can fine-tune the pharmacological properties of a lead compound to optimize its potency, selectivity, and pharmacokinetic profile.

Caption: The orthogonal deprotection strategy for this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For specific handling and disposal guidelines, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a cornerstone building block in contemporary organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, coupled with robust and versatile synthetic routes, make it an indispensable tool for the construction of complex, pharmacologically relevant molecules. The strategic placement of orthogonal Boc and benzyl protecting groups on the piperazine scaffold provides chemists with the flexibility to perform selective modifications, thereby accelerating the drug discovery and development process. This guide has provided a detailed technical overview to empower researchers and scientists in leveraging the full potential of this valuable chemical entity.

References

- MySkinRecipes. tert-butyl 4-[3-(hydroxymethyl)benzyl]piperazine-1-carboxylate. myskinrecipes.com. Accessed January 9, 2026.

- Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.

- Firth, J. D., O'Brien, P., & Taylor, R. J. (2016). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.

- National Center for Biotechnology Information. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PubChem.

- BLDpharm. tert-Butyl 4-(4-(hydroxymethyl)benzyl)piperazine-1-carboxylate. bldpharm.com. Accessed January 9, 2026.

- Coldham, I., & Taylor, R. J. K. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online.

- Ningbo Inno Pharmchem Co., Ltd. The Importance of tert-butyl 4-(4-nitrobenzyl)piperazine-1-carboxylate in Modern Organic Synthesis. innopharmchem.com. Accessed January 9, 2026.

- National Center for Biotechnology Information. (n.d.).

- National Center for Biotechnology Information. (n.d.).

- Santa Cruz Biotechnology. tert-Butyl 4-[4-(hydroxymethyl)

- CymitQuimica. This compound. cymitquimica.com. Accessed January 9, 2026.

- Supporting Inform

- BenchChem. (2024).

- PubChemLite. This compound (C16H24N2O2). pubchemlite.com. Accessed January 9, 2026.

- Hayhow, T. G., et al. (2020). Reaction with Boc-piperazine (18) and (N-Boc-4-amino)piperidine (19).

- BenchChem. (n.d.). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. benchchem.com.

- Iovine, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(20), 7139.

- ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.

- ResearchGate. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines.

- National Institute of Standards and Technology. (n.d.).

- BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine. benchchem.com.

- BenchChem. (n.d.).

- Chemchart. This compound (57260-70-5). chemchart.com. Accessed January 9, 2026.

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. PubChemLite - this compound (C16H24N2O2) [pubchemlite.lcsb.uni.lu]

- 4. This compound (57260-70-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tert-butyl 4-[3-(hydroxymethyl)benzyl]piperazine-1-carboxylate [myskinrecipes.com]

An In-Depth Technical Guide to the Identification of tert-Butyl 4-benzylpiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-benzylpiperazine-1-carboxylate, a key intermediate in the synthesis of various biologically active compounds, holds a significant position in medicinal chemistry and drug development. Its structural motif, featuring a piperazine ring substituted with a benzyl group and protected by a tert-butyloxycarbonyl (Boc) group, makes it a versatile building block for creating a diverse range of molecules with potential therapeutic applications. The piperazine core is a common feature in many approved drugs, valued for its ability to impart favorable pharmacokinetic properties.[1] This guide provides a comprehensive overview of the essential identification parameters for this compound, focusing on its Chemical Abstracts Service (CAS) number and detailed spectroscopic characterization.

Core Identification Parameters

Accurate identification of chemical compounds is the bedrock of reproducible and reliable scientific research. For this compound, the primary identifier is its CAS number, supplemented by a suite of spectroscopic data that provides a unique molecular fingerprint.

| Property | Value | Source |

| CAS Number | 57260-70-5 | [2] |

| Molecular Formula | C₁₆H₂₄N₂O₂ | [2] |

| Molecular Weight | 276.37 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 71-73 °C | [2] |

Spectroscopic Identification and Characterization

A multi-technique spectroscopic approach is essential for the unambiguous identification and purity assessment of this compound. This section details the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[3] By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed picture of the molecular structure can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected signals are:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.35 | m | 5H | Aromatic protons (C₆H₅) |

| ~ 3.50 | s | 2H | Benzyl protons (-CH₂-Ph) |

| ~ 3.40 | t | 4H | Piperazine protons (-N-CH₂-) adjacent to Boc group |

| ~ 2.40 | t | 4H | Piperazine protons (-N-CH₂-) adjacent to benzyl group |

| 1.45 | s | 9H | tert-Butyl protons (-C(CH₃)₃) |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~ 154.7 | Carbonyl carbon (C=O) of Boc group |

| ~ 138.0 | Quaternary aromatic carbon (C-CH₂) |

| ~ 129.2 | Aromatic carbons (CH) |

| ~ 128.2 | Aromatic carbons (CH) |

| ~ 127.0 | Aromatic carbon (CH) |

| ~ 79.5 | Quaternary carbon of tert-butyl group (-C(CH₃)₃) |

| ~ 63.0 | Benzyl carbon (-CH₂-Ph) |

| ~ 52.8 | Piperazine carbons (-N-CH₂-) |

| ~ 44.0 (broad) | Piperazine carbons (-N-CH₂-) adjacent to Boc group |

| 28.4 | tert-Butyl carbons (-C(CH₃)₃) |

Experimental Protocol: NMR Analysis

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

-

Cap the NMR tube and gently invert to ensure complete dissolution and homogeneity.

Instrumental Analysis:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire the ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum to single lines for each unique carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds.

Characteristic FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3030 | Medium | Aromatic C-H stretch |

| ~ 2975, 2850 | Strong | Aliphatic C-H stretch (CH₂, CH₃) |

| ~ 1695 | Strong | C=O stretch (urethane carbonyl of Boc group) |

| ~ 1450 | Medium | C=C stretch (aromatic ring) |

| ~ 1240 | Strong | C-N stretch (piperazine) |

| ~ 1170 | Strong | C-O stretch (urethane) |

| ~ 740, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): m/z = 276.18

-

Major Fragments:

-

m/z = 220: Loss of the tert-butyl group (C₄H₈)

-

m/z = 175: Cleavage of the Boc group

-

m/z = 91: Benzyl cation (C₇H₇⁺) - often the base peak

-

m/z = 57: tert-Butyl cation (C₄H₉⁺)

-

Safety and Handling

As with any chemical, proper safety precautions should be observed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) before use. General safety measures include:

-

Personal Protective Equipment (PPE): Wear appropriate gloves, safety glasses, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

The definitive identification of this compound relies on a combination of its unique CAS number and a thorough analysis of its spectroscopic data. This guide provides the foundational information and standardized protocols necessary for researchers, scientists, and drug development professionals to confidently identify and characterize this important synthetic intermediate, ensuring the integrity and reproducibility of their scientific endeavors.

References

- Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate.

- BLDpharm. tert-Butyl 4-(4-(hydroxymethyl)benzyl)piperazine-1-carboxylate.

- MDPI. Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches.

- Santa Cruz Biotechnology. tert-Butyl 4-[4-(hydroxymethyl)benzyl]piperazine-1-carboxylate.

- NIST WebBook. t-Butyl 1-piperaziencarboxylate.

- PubChem. tert-Butyl piperazine-1-carboxylate.

- PubChem. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate.

- PubChem. Tert-butyl 4-benzyl-3-oxopiperazine-1-carboxylate.

- SWGDRUG.org. BENZYLPIPERAZINE.

- NIST WebBook. 1-Benzylpiperazine.

- MedchemExpress. Benzyl piperazine-1-carboxylate.

- ResearchGate. Chemical structure of N-benzylpiperazine (BZP).

- EZGC Method Translator. BZP: CAS # 2759-28-6 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis.

- NIH. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.

- NIH. Benzyl piperazine-1-carboxylate.

Sources

An In-depth Technical Guide to the Synthesis of tert-Butyl 4-benzylpiperazine-1-carboxylate from Piperazine

<

Abstract

The piperazine scaffold is a privileged structure in medicinal chemistry, integral to the framework of numerous FDA-approved drugs.[1] Its symmetrical nature, however, presents a formidable challenge in achieving selective monofunctionalization. This technical guide provides a comprehensive overview of the synthesis of tert-Butyl 4-benzylpiperazine-1-carboxylate, a key intermediate in drug discovery, from piperazine. We will delve into the strategic considerations behind a two-step synthetic route involving mono-N-Boc protection followed by N-benzylation, explaining the causality behind experimental choices and providing detailed, field-proven protocols. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded understanding of this important transformation.

Introduction: The Strategic Importance of Mono-functionalized Piperazines

The piperazine ring, with its two secondary amine groups, offers a versatile platform for tuning the physicochemical properties of drug candidates, such as solubility and bioavailability.[1] However, the similar reactivity of the two nitrogen atoms makes selective mono-functionalization a significant synthetic hurdle.[2] Direct alkylation or acylation of piperazine often leads to a mixture of mono- and di-substituted products, necessitating challenging purification procedures and resulting in low yields of the desired mono-substituted compound.[3][4]

To overcome this, a common and effective strategy involves the use of a protecting group to temporarily block one of the nitrogen atoms.[4] The tert-butoxycarbonyl (Boc) group is a widely employed amine protecting group in non-peptide chemistry due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions.[5] By first introducing a single Boc group onto the piperazine ring, the remaining secondary amine is made available for selective functionalization, such as the introduction of a benzyl group. The resulting this compound is a valuable building block in the synthesis of a wide range of biologically active molecules.[6][7]

Synthetic Strategy: A Two-Step Approach to Selective Functionalization

The synthesis of this compound from piperazine is most efficiently achieved through a two-step process:

-

Mono-N-Boc Protection of Piperazine: This initial step addresses the challenge of selectivity by introducing a single Boc group onto one of the piperazine nitrogens, yielding tert-butyl piperazine-1-carboxylate (1-Boc-piperazine).

-

N-Benzylation of 1-Boc-Piperazine: The free secondary amine of the mono-protected piperazine is then selectively alkylated with a benzylating agent to afford the target compound.

This strategic sequence ensures a high yield of the desired mono-benzylated product by preventing the formation of the di-benzylated byproduct.

Mechanistic Insights and Experimental Causality

Step 1: Mono-N-Boc Protection of Piperazine

The key to successful mono-protection lies in controlling the stoichiometry of the reactants. The reaction proceeds via a nucleophilic acyl substitution mechanism where the piperazine nitrogen attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).[5] Using an excess of piperazine relative to Boc₂O favors the formation of the mono-protected product.

Reaction Scheme: Mono-N-Boc Protection

Caption: General scheme for the mono-N-Boc protection of piperazine.

The choice of solvent and temperature also plays a crucial role. Dichloromethane (DCM) is a common solvent for this reaction.[8] Running the reaction at an initial temperature of 0 °C and allowing it to slowly warm to room temperature helps to control the reaction rate and minimize the formation of the di-protected byproduct.[8]

Step 2: N-Benzylation of tert-Butyl piperazine-1-carboxylate

With one nitrogen atom protected, the remaining secondary amine of tert-butyl piperazine-1-carboxylate can undergo selective N-alkylation. The reaction with benzyl bromide or benzyl chloride proceeds via a standard nucleophilic substitution (SN2) mechanism.[9]

The secondary amine acts as a nucleophile, attacking the benzylic carbon and displacing the halide leaving group.[9] The presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, is essential to neutralize the hydrohalic acid byproduct generated during the reaction, driving the equilibrium towards the product.[10]

Reaction Scheme: N-Benzylation

Caption: General scheme for the N-benzylation of 1-Boc-piperazine.

Solvents such as acetonitrile or dimethylformamide (DMF) are typically used for this alkylation step.[10] Heating the reaction mixture can increase the reaction rate, but careful monitoring by techniques like Thin Layer Chromatography (TLC) is necessary to prevent side reactions.[10]

Detailed Experimental Protocols

Protocol 1: Synthesis of tert-Butyl piperazine-1-carboxylate

This protocol is adapted from established procedures for the mono-Boc protection of piperazine.[8]

Materials:

-

Piperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve piperazine (2.0 equivalents) in dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in DCM.

-

Add the Boc₂O solution dropwise to the stirred piperazine solution at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Perform an aqueous workup to remove excess piperazine and other water-soluble impurities. This typically involves washing the organic layer with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate pure tert-butyl piperazine-1-carboxylate.

Protocol 2: Synthesis of this compound

This protocol is based on general methods for the N-alkylation of piperazine derivatives.[10]

Materials:

-

tert-Butyl piperazine-1-carboxylate

-

Benzyl bromide or benzyl chloride

-

Anhydrous potassium carbonate (K₂CO₃) or Triethylamine (TEA)

-

Anhydrous acetonitrile or Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of tert-butyl piperazine-1-carboxylate (1.0 equivalent) in anhydrous acetonitrile or DMF, add anhydrous potassium carbonate (2.0-3.0 equivalents) or triethylamine (1.5-2.0 equivalents).

-

Add the benzyl halide (1.1-1.5 equivalents) dropwise to the suspension at room temperature under a nitrogen atmosphere.

-

Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the final product.

Purification and Characterization

Purification of the final product is typically achieved through silica gel column chromatography.[10] The purity and identity of this compound are confirmed using standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Characteristic peaks for the tert-butyl group (singlet around 1.4-1.5 ppm), the piperazine ring protons (multiplets), and the benzyl group protons (aromatic and benzylic signals).[11] |

| ¹³C NMR | Resonances corresponding to the carbons of the tert-butyl group, the piperazine ring, and the benzyl group. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of the product (C₁₆H₂₄N₂O₂). |

Conclusion

The synthesis of this compound from piperazine via a two-step protection-alkylation strategy is a robust and efficient method for producing this valuable intermediate. By understanding the underlying reaction mechanisms and carefully controlling the experimental conditions, researchers can achieve high yields of the desired mono-functionalized product. This guide provides the necessary theoretical framework and practical protocols to empower scientists in their drug discovery and development endeavors.

Workflow Visualization

Caption: Overall workflow for the synthesis of this compound.

References

- Application Notes and Protocols for Boc-Protection of Piperazine Derivatives - Benchchem. (n.d.).

- An In-depth Technical Guide to the Chemical Properties of Boc-Protected Piperazine Linkers - Benchchem. (n.d.).

- How to Prepare BENZYL 1-PIPERAZINECARBOXYLATE? - FAQ - Guidechem. (n.d.).

- A Comparative Guide to Selective Piperazine Functionalization: Exploring Alternatives to N-Boc - Benchchem. (n.d.).

- The Chemistry of 1-Boc-Piperazine: Synthesis and Applications. (n.d.).

- Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.

- Effect of the Substituent in the Benzylation of Piperazine. (n.d.).

- Method of direct mono-N-substitution of piperazine. (n.d.). Google Patents.

- 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. (2024).

- Firth, D., et al. (2016). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.

- Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2186.

- tert-Butyl 4-(4-(hydroxymethyl)benzyl)piperazine-1-carboxylate. (n.d.). BLDpharm.

- The Importance of tert-butyl 4-(4-nitrobenzyl)piperazine-1-carboxylate in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate - Benchchem. (n.d.).

- Process for preparing N-benzyl piperazine. (n.d.). Google Patents.

- Technical Support Center: Synthesis of Substituted Piperazines - Benchchem. (n.d.).

- Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. (n.d.). Google Patents.

- Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. (2023). MDPI.

- N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them. (n.d.). Google Patents.

- Model Study for Preparation of Asymmetric N,N'-Disubstituted Piperazine Library. (1998). Chemistry Letters.

- This compound (57260-70-5). (n.d.). Chemchart.

- Tert-butyl 4-benzyl-3-oxopiperazine-1-carboxylate. (n.d.). PubChem.

- tert-Butyl 4-[4-(hydroxymethyl)benzyl]piperazine-1-carboxylate. (n.d.). Santa Cruz Biotechnology.

- An Integrated Console for Capsule-Based, Fully Automated Organic Synthesis - Supporting Inform

- tert-Butyl-4-(benzoyloxy)

- Benzylpiperazine: "A messy drug". (2016). PubMed.

- N-Benzyl piperidine Fragment in Drug Discovery. (2024). PubMed.

- Tert-butyl 4-(1-benzylpiperidin-4-yl)piperazine-1-carboxylate. (n.d.). Sigma-Aldrich.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CZ305317B6 - Method of direct mono-N-substitution of piperazine - Google Patents [patents.google.com]

- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. asianpubs.org [asianpubs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Heart of Innovation: A Technical Guide to tert-Butyl 4-benzylpiperazine-1-carboxylate in Drug Discovery

This guide provides an in-depth technical exploration of tert-butyl 4-benzylpiperazine-1-carboxylate, a key molecular scaffold in modern medicinal chemistry. Rather than possessing a direct mechanism of action itself, this compound serves as a pivotal intermediate, a foundational building block from which a multitude of pharmacologically active agents are derived. We will dissect its structural significance, the strategic role of its constituent parts, and, through illustrative examples, illuminate the mechanisms of action of the potent molecules it helps create. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile synthon in their own discovery pipelines.

Deconstructing the Scaffold: Chemical Significance and Synthetic Utility

At its core, this compound is a molecule of strategic design. The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs targeting diverse biological systems. Its presence can confer favorable pharmacokinetic properties, such as improved aqueous solubility and the ability to cross the blood-brain barrier. The piperazine ring is a nitrogen-containing basic group that can form multiple hydrogen bonds or ionic bonds with biological targets, and it can effectively modulate the acid-base balance and lipophilicity of a molecule.[1]

The two key functional groups appended to the piperazine core in this instance are the benzyl group and the tert-butyloxycarbonyl (Boc) protecting group:

-

The Benzyl Group: This substituent provides a lipophilic handle and a phenyl ring that can engage in various non-covalent interactions with target proteins, such as pi-stacking and hydrophobic interactions. The benzyl moiety is a common feature in centrally active compounds.

-

The Boc Protecting Group: The tert-butyloxycarbonyl group is a crucial element for synthetic chemists. It "protects" one of the piperazine nitrogens, rendering it unreactive. This allows for selective chemical modifications to be made at the other nitrogen atom. The Boc group is stable under a wide range of reaction conditions but can be easily removed with acid, providing a reliable and controlled deprotection step in a multi-step synthesis.

The strategic placement of these groups makes this compound an ideal starting material for creating libraries of disubstituted piperazine derivatives in the quest for novel therapeutics.

The Unprotected Core: Pharmacological Context of Benzylpiperazine (BZP)

To understand the potential pharmacological space that derivatives of our title compound might occupy, it is instructive to examine the bioactivity of its unprotected parent, Benzylpiperazine (BZP). BZP is a psychoactive substance with known stimulant and euphoriant properties, and its effects are often compared to those of amphetamine.[2][3]

Mechanism of Action of BZP

BZP exhibits a mixed mechanism of action, primarily targeting the monoamine neurotransmitter systems. It functions as a releaser and reuptake inhibitor of dopamine and serotonin.[2][4] Specifically, BZP interacts with the dopamine transporter (DAT) and the serotonin transporter (SERT), leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft. This surge in dopamine and serotonin is responsible for the stimulant and mood-elevating effects observed with BZP use. Animal studies have demonstrated that BZP stimulates the release and inhibits the reuptake of dopamine, serotonin, and noradrenaline.[4][5]

The diagram below illustrates the proposed mechanism of action for BZP at a monoaminergic synapse.

Caption: Proposed mechanism of action of Benzylpiperazine (BZP).

It is critical to reiterate that this compound itself is not expected to have this activity due to the presence of the bulky, electron-withdrawing Boc group on one of the piperazine nitrogens. This modification would drastically alter its ability to interact with monoamine transporters. However, the known pharmacology of BZP provides a rationale for using the benzylpiperazine scaffold as a starting point for developing novel CNS-active agents.

From Building Block to Bioactive Molecule: Case Studies

The true value of this compound is realized in its application as a synthetic intermediate. Below are examples of how this building block has been utilized to create compounds with distinct and potent mechanisms of action.

Synthesis of Novel Antitumor Agents

In the search for new cancer therapeutics, a series of substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines were synthesized, with compound 7a emerging as a particularly potent candidate.[6]

Experimental Protocol: Synthesis of Compound 7a

A representative synthetic scheme is as follows:

-

Deprotection: this compound is treated with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to remove the Boc protecting group, yielding benzylpiperazine.

-

Alkylation: The resulting benzylpiperazine is then reacted with a suitable electrophile, such as a substituted 4-(2-bromoethoxy)-N-methylaniline derivative, in the presence of a base like potassium carbonate in a solvent such as acetonitrile.

-

Final Coupling: The product from the previous step is then coupled with a substituted quinazoline chloride to yield the final compound, 7a .

Mechanism of Action of Compound 7a

Compound 7a was found to exhibit potent antiproliferative activity against a panel of cancer cell lines, with IC50 values in the nanomolar range.[6] Its mechanism of action was elucidated through a series of cellular assays:

-

Cell Cycle Arrest: Treatment of cancer cells with 7a led to a significant accumulation of cells in the G2/M phase of the cell cycle, indicating an interference with mitotic progression.[6]

-

Apoptosis Induction: The compound was shown to trigger programmed cell death (apoptosis) in cancer cells.[6]

-

Tubulin Polymerization Inhibition: Through indirect immunofluorescence staining, it was revealed that 7a acts as an anti-tubulin agent, disrupting the formation of the mitotic spindle, which is essential for cell division.[6]

The workflow for elucidating the mechanism of action is depicted below.

Caption: Synthetic and mechanistic evaluation workflow.

Development of Histamine H3 Receptor Antagonists

The benzylpiperazine scaffold has also been employed in the design of antagonists for the histamine H3 receptor, a G protein-coupled receptor primarily expressed in the central nervous system. H3 receptor antagonists are of interest for the treatment of various neurological and psychiatric disorders.

In one such study, a series of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines were synthesized and evaluated.[7] The synthesis would similarly involve the deprotection of this compound, followed by a series of coupling reactions to introduce the butylguanidine side chain and other substituents.

Mechanism of Action

The synthesized compounds were evaluated for their affinity and functional activity at the histamine H3 receptor. The most active compounds demonstrated high antagonist potency.[7] In vivo studies in rats showed that these compounds could reduce food intake. Interestingly, some of the lead compounds also led to a significant reduction in serotonin and dopamine concentrations in the brain, suggesting a complex polypharmacological profile that extends beyond the histamine H3 receptor.[7]

Conclusion

This compound is a testament to the power of strategic molecular design in drug discovery. While it does not possess a direct mechanism of action, its utility as a versatile and reliable chemical building block is undisputed. The Boc-protected piperazine core, coupled with the benzyl substituent, provides a robust platform for the synthesis of diverse and complex molecules. By understanding the inherent properties of this scaffold and the pharmacology of its parent compound, BZP, medicinal chemists can rationally design and synthesize novel drug candidates targeting a wide range of diseases, from cancer to neurological disorders. The continued exploration of derivatives originating from this key intermediate promises to yield the next generation of innovative therapeutics.

References

- PubChem. (n.d.). tert-Butyl 4-benzyl-3-oxopiperazine-1-carboxylate. National Center for Biotechnology Information.

- Nikolaus, S., et al. (2019). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Psychopharmacology, 236(3), 975–985.

- Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.

- Wikipedia. (n.d.). Benzylpiperazine.

- de Oliveira, M. R., et al. (2018). 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(3), 265–274.

- Castillo-Hernández, J. C., et al. (2017). Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. Pharmacology, 99(5-6), 268-274.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of tert-butyl 4-(4-nitrobenzyl)piperazine-1-carboxylate in Modern Organic Synthesis.

- PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information.

- European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile.

- U.S. Department of Justice. (n.d.). BZP Fast Facts. National Drug Intelligence Center.

- Angene. (n.d.). tert-Butyl-4-(benzoyloxy)piperazine-1-carboxylate.

- Angene. (n.d.). tert-Butyl-4-(benzoyloxy)piperazine-1-carboxylate.

- Chemli, Y., et al. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. Polymers, 15(6), 1386.

- De-Xing, C., et al. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Forensic Sciences, 2(1).

- Antia, U., et al. (2009). Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants.

- Wiergowski, M., et al. (2018). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Neurotoxicity Research, 33(3), 566–577.

- Brennan, K. A., et al. (2007). Benzylpiperazine: a drug of abuse? Journal of Psychopharmacology, 21(8), 891-897.

- Staszewski, M., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. MedChemComm, 10(2), 234-251.

- Castillo-Hernández, J. C., et al. (2017). Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. Pharmacology, 99(5-6), 268-274.

- Li, Y., et al. (2016). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 26(8), 1931-1935.

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 3. BZP Fast Facts [justice.gov]

- 4. An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 6. Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of N-Benzylpiperazine (BZP) Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzylpiperazine (BZP) and its chemical congeners represent a complex class of psychoactive substances. Originally explored for antidepressant properties, their potent stimulant and empathogenic effects, akin to amphetamine and MDMA, led to their diversion into the recreational drug market.[1][2][3] This guide provides a comprehensive technical overview of the biological activity of BZP derivatives, synthesizing pharmacological data, structure-activity relationships (SAR), and proven experimental methodologies. It is designed to serve as a foundational resource for professionals engaged in neuroscience research, forensic toxicology, and the development of novel therapeutics targeting the central nervous system.

Introduction: The Dual Identity of Benzylpiperazines

The piperazine moiety is a versatile scaffold in medicinal chemistry, forming the core of drugs across various therapeutic areas, including antipsychotics and antidepressants.[4][5] N-benzylpiperazine (BZP) itself was first synthesized in the 1940s and was investigated by Burroughs Wellcome in the 1970s as a potential antidepressant.[1][4] However, the trials revealed its psychostimulant properties, which were comparable to dextroamphetamine, albeit with about one-tenth the potency, and the developmental path was abandoned.[1][2][6]

In the late 1990s and 2000s, BZP and its derivatives, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 1-(3-chlorophenyl)piperazine (mCPP), emerged as major components of "party pills" and were often marketed as legal alternatives to illicit drugs like MDMA ("ecstasy").[1][7][8] This recreational use has driven much of the modern research into their pharmacology and toxicology, revealing a complex mechanism of action that bridges the gap between classic stimulants and serotonergic agents.[8][9] Understanding this dual activity is critical for both predicting the effects of new analogs and exploring the therapeutic potential of the piperazine scaffold.[10]

Core Pharmacology: A "Messy" Interaction with Monoamine Systems

The primary biological effects of BZP derivatives stem from their multifaceted interactions with the brain's monoamine neurotransmitter systems: dopamine (DA), serotonin (5-HT), and norepinephrine (NE). BZP has been described as a "messy drug" due to its complex regulation of these synaptic signaling pathways.[11]

Mechanism of Action

BZP's stimulant effects are primarily mediated by its action on dopamine pathways. It stimulates the release of dopamine and inhibits the reuptake of dopamine, serotonin, and noradrenaline.[1][6][12] This leads to increased concentrations of these neurotransmitters in the synaptic cleft, enhancing neuronal signaling. The dopaminergic and serotonergic effects are most prominent.[6]

-

Dopamine (DA) System: BZP is a potent dopamine-releasing agent, a mechanism it shares with amphetamines.[3][12] This action in the brain's reward pathways, such as the mesolimbic area, is responsible for the euphoric and reinforcing effects of the drug.[13]

-

Serotonin (5-HT) System: BZP also inhibits the reuptake of serotonin, similar to many antidepressant medications.[2] Phenylpiperazine derivatives like TFMPP and mCPP are particularly potent at serotonin receptors and are often combined with BZP in recreational products to mimic the empathogenic effects of MDMA.[1][9][14]

-

Norepinephrine (NE) System: BZP enhances noradrenergic activity by inhibiting NE reuptake and acting as an antagonist at α2-adrenergic autoreceptors, which further increases norepinephrine release.[11][15] This contributes to its sympathomimetic effects, such as increased heart rate, blood pressure, and alertness.[1][6][13]

Caption: BZP's dual action on dopamine (DA) and serotonin (5-HT) transporters and release.

Pharmacokinetic Profile

After oral administration of a 150 mg dose, peak plasma concentrations of BZP in humans reach approximately 600 ng/mL after about 6.5 hours.[1] The elimination half-life is around 5.5 hours.[2] Metabolism is extensive, primarily occurring via the cytochrome P450 system (potentially involving CYP2D6) and catechol-O-methyl-transferase (COMT).[1] Key metabolites include 4-hydroxy-BZP, 3-hydroxy-BZP, and piperazine, which are then excreted in the urine, often as glucuronide or sulfate conjugates.[1] The involvement of polymorphic enzymes like CYP2D6 suggests that the effects and metabolism of BZP can vary significantly between individuals.[1]

Structure-Activity Relationships (SAR)

The biological activity of piperazine derivatives can be finely tuned by chemical modifications to the core structure.[10] Understanding these SARs is crucial for designing compounds with desired selectivity and potency. The key modification points are the benzyl ring and the piperazine nitrogen atoms.[16]

| Modification Site | Chemical Change | Impact on Biological Activity | Example Compound(s) |

| Benzyl Ring | Addition of electron-withdrawing groups (e.g., -CF₃, -Cl) | Shifts activity from dopaminergic/stimulant to more serotonergic. Decreases locomotor activity.[14] | TFMPP, mCPP |

| Addition of electron-donating groups (e.g., -OCH₃) | Can decrease stimulant-like effects. m-MeO-BZP, for instance, decreases locomotor activity.[14] | m-MeO-BZP | |

| No substitution | Balanced dopamine/serotonin activity, producing classic stimulant effects.[12][14] | BZP | |

| Piperazine Nitrogen (N4) | Addition of a second benzyl group | Results in a behaviorally active compound (DBZP) that is less potent than BZP but retains methamphetamine-like stimulus effects.[12] | 1,4-dibenzylpiperazine (DBZP) |

| Piperazine Ring | Ring substitution | Can dramatically alter the pharmacological profile. The basic nitrogen atoms are key for interacting with receptor binding sites.[16] | N/A (General Principle) |

Key Derivatives and Their Specific Activities

While BZP is the parent compound, several derivatives are frequently encountered and have distinct pharmacological profiles.

-

1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Primarily a serotonin releasing agent and receptor agonist.[9] It produces hallucinogen-like effects in animal models and is almost always found in combination with BZP to mimic MDMA's effects.[1][14]

-

meta-Chlorophenylpiperazine (mCPP): A non-selective serotonin receptor agonist that also promotes serotonin release.[12] Like TFMPP, it is primarily serotonergic in its action.

-

1,4-Dibenzylpiperazine (DBZP): Often found as a synthesis byproduct in illicitly produced BZP.[1][12] It is behaviorally active, substituting for methamphetamine in drug discrimination studies, but is less potent than BZP and can cause convulsions at high doses.[12]

The combination of the stimulant, dopamine-focused BZP with a more serotonergic derivative like TFMPP creates a synergistic effect that users report as being similar to MDMA.[17]

Experimental Protocols for Assessing Biological Activity

To rigorously characterize the biological activity of novel BZP derivatives, a combination of in vitro and in vivo assays is essential. The choice of assay should be guided by the need to quantify interactions with monoamine transporters and receptors and to observe integrated physiological and behavioral outcomes.

In Vitro Assay: Monoamine Transporter Uptake Inhibition

This protocol provides a reliable method for determining a compound's potency (IC₅₀) for inhibiting dopamine and serotonin transporters, a primary mechanism of action for BZP derivatives. The use of transporter-transfected cells allows for the specific assessment of each transporter type in isolation.[18]

Principle: This assay measures the ability of a test compound to compete with a radiolabeled substrate (e.g., [³H]dopamine) for uptake into cells expressing a specific monoamine transporter (e.g., DAT). The reduction in radioactivity inside the cells correlates with the inhibitory potency of the test compound.

Caption: Step-by-step workflow for the monoamine transporter uptake inhibition assay.

Detailed Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK-293) cells stably transfected with the human dopamine transporter (hDAT) or human serotonin transporter (hSERT) are cultured to ~90% confluency.

-

Plating: Cells are seeded into 96-well microplates and allowed to adhere overnight.

-

Preparation: On the day of the experiment, growth medium is aspirated, and cells are washed once with 100 µL of Krebs-HEPES buffer (KHB).[18]

-

Pre-incubation: Add 50 µL of KHB containing various concentrations of the test compound or vehicle control. Incubate for 5-10 minutes at room temperature. This step allows the inhibitor to bind to the transporter.

-

Initiate Uptake: Add 50 µL of KHB containing the radiolabeled substrate (e.g., 20 nM [³H]dopamine for DAT assays, 200 nM [³H]5-HT for SERT assays).[18] Non-specific uptake is determined in parallel wells containing a high concentration of a known potent inhibitor (e.g., cocaine for DAT).

-

Incubation: Incubate the plate for a short, defined period (e.g., 10 minutes) at 37°C. This time is optimized to be within the linear range of substrate uptake.

-

Termination: Rapidly terminate the uptake reaction by aspirating the buffer and washing the cells three times with ice-cold KHB. This stops the transport process and removes extracellular radiolabel.

-

Lysis and Counting: Lyse the cells with a lysis buffer, add a scintillation cocktail, and quantify the amount of intracellular radiolabel using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the log concentration of the test compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.

In Vivo Assay: Locomotor Activity in Rodents

This protocol assesses the stimulant or depressant effects of a BZP derivative by measuring changes in spontaneous movement in rats or mice. It is a robust and widely used primary screen for psychostimulant activity.[19][20]

Principle: Psychostimulants like BZP typically increase locomotor activity (e.g., distance traveled, rearing) in a dose-dependent manner.[14][20] This behavior is quantified in an automated open-field arena. Conversely, compounds with primarily serotonergic or other effects may decrease activity.[14]

Detailed Methodology:

-

Animal Acclimation: Male Sprague-Dawley rats (250-300g) are habituated to the testing room for at least 60 minutes before the experiment begins. This reduces stress-induced artifacts.

-

Habituation to Arena: Place each rat individually into an open-field activity chamber (e.g., 40 x 40 cm) and allow it to explore freely for 30-60 minutes. This establishes a stable baseline of activity.

-

Drug Administration: Remove the animals from the chambers and administer the test compound (e.g., BZP at 5, 10, 20, 40 mg/kg) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.

-

Data Collection: Immediately return the animals to the activity chambers. Record locomotor activity using an automated video-tracking system for 90-120 minutes. Key parameters to measure include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

-

Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of the drug's effect. Compare dose groups to the vehicle control group using ANOVA followed by post-hoc tests to determine statistical significance.

Analytical and Forensic Considerations

The widespread recreational use of BZP derivatives necessitates reliable methods for their detection in biological samples (blood, urine) and seized materials.[8][21]

-

Screening: Immunoassay techniques, such as ELISA, can be developed for rapid screening of BZP in urine and blood.[22] However, these may have limited cross-reactivity with new derivatives.

-

Confirmation: The gold standard for confirmation and quantification is chromatography coupled with mass spectrometry.[21][23]

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly specific and sensitive method, often considered a reference standard in forensic toxicology.[23] Derivatization may be required for some piperazine compounds.[21]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity without the need for derivatization, making it a technique of choice for analyzing BZPs in complex matrices like blood and urine.[21][23]

-

Toxicology and Therapeutic Potential

Toxicology and Adverse Effects

The use of BZP derivatives is associated with a range of adverse effects, primarily stemming from their sympathomimetic and psychoactive properties. Common effects include anxiety, agitation, headache, vomiting, confusion, palpitations, and insomnia.[13][24] More severe toxicities can include seizures, renal toxicity, and hyperthermia.[2][6][24] While deaths solely from BZP are rare, the risk increases significantly when it is combined with other substances like MDMA.[2][24]

Therapeutic Potential

Despite their abuse liability, the unique pharmacology of piperazine derivatives continues to make them an interesting scaffold for therapeutic development.[4][10][25] By modifying the core structure, researchers have developed compounds with potential applications as:

-

Antidepressants and Anxiolytics: The ability to modulate both serotonin and dopamine systems is a hallmark of some effective antidepressants.[4]

-

Sigma-1 Receptor Ligands: Certain benzylpiperazine derivatives have been developed as potent and selective sigma-1 receptor antagonists, showing promise as potential therapeutics for chronic and neuropathic pain.[26]

-

Neuroprotective Agents: Some derivatives have been investigated for treating neuronal diseases related to oxidative metabolism dysfunction.[27]

Conclusion

N-benzylpiperazine and its derivatives are a pharmacologically rich class of compounds with a complex profile of biological activity. Their ability to potently modulate dopamine and serotonin neurotransmission underlies both their abuse potential and their therapeutic promise. For researchers and drug developers, a thorough understanding of their mechanism of action, structure-activity relationships, and toxicological profile is paramount. The experimental protocols detailed in this guide provide a validated framework for characterizing novel derivatives, enabling the systematic exploration of this versatile chemical scaffold for the development of next-generation CNS therapeutics.

References

- BZP/piperazines drug profile. European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). [Link]

- Benzylpiperazine - Wikipedia. [Link]

- Cohen, B. M., & Butler, R. W. (2017). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Psychopharmacology, 234(15), 2337–2346. [Link]

- Yarosh, H. A., et al. (2007). MDMA-like behavioral effects of N-substituted piperazines in the mouse. Pharmacology Biochemistry and Behavior, 88(1), 18-27. [Link]

- Gee, P., et al. (2005). Benzylpiperazine: a drug of abuse?.

- Glowska, E., & Wiergowski, M. (2019). Piperazine derivatives as dangerous abused compounds. Medycyna Pracy, 70(6), 755-764. [Link]

- Safer Using - Piperazines. CAHMA. [Link]

- Wood, D. M., et al. (2008). Dissociative and sympathomimetic toxicity associated with recreational use of 1-(3-trifluoromethylphenyl) piperazine (TFMPP) and 1-benzylpiperzine (BZP). Journal of Medical Toxicology, 4(4), 254-257. [Link]

- Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 658. [Link]

- N-Benzylpiperazine.

- Cohen, B. M., & Butler, R. W. (2017). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis.

- Arbo, M. D., et al. (2012). Piperazine compounds as drugs of abuse. Drug and Alcohol Dependence, 122(3), 174-185. [Link]

- Benzylpiperazine. chemeurope.com. [Link]

- Kaldybayeva, A., et al. (2025). Biological properties and multifunctional applications of benzylpiperidine derivatives (review article).

- Glowska, E., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(15), 4469. [Link]

- Chemical structure of N-benzylpiperazine (BZP).

- Kaur, R., et al. (2016). Benzylpiperazine: "A messy drug". Drug and Alcohol Dependence, 164, 1-11. [Link]

- Glowska, E., & Wiergowski, M. (2019). Piperazine Derivatives as Dangerous Abused Compounds.

- Benzylpiperazine (BZP) and TFMPP. Uniprix. [Link]

- Clandestine synthesis routes for benzylpiperazine salts.

- Castillo-Hernández, A., et al. (2017). Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice.

- 1-Benzylpiperazine and other Piperazine-based Derivatives.

- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

- EP0847999B1 - N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them.

- Study: Development of a Novel Benzylpiperazine ELISA Assay for Urine and Blood. Neogen. [Link]

- El-Beqqali, A., et al. (2007). Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples.

- Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric).

- PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.

- MAO Inhibition in Drug Discovery and Development.

- A comparison of 1-benzylpiperazine and methamphetamine in their acute effects on anxiety-related behavior of hooded rats.

- Brennan, K. A., et al. (2007). Chronic Benzylpiperazine (BZP) Exposure Produces Behavioral Sensitization and Cross-Sensitization to Methamphetamine (MA). Drug and Alcohol Dependence, 88(2-3), 204-213. [Link]

- Analytical Methods Used for the Detection and Quantific

- Romeo, G., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(15), 2845-2857. [Link]

- Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

- Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. [Link]

- Kintz, P., & Samyn, N. (2002). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Toxicology, 26(4), 201-205. [Link]

- Enzyme Inhibition Assays for Monoamine Oxidase.

- The Role of Benzylpiperazine Derivatives in Modern Drug Discovery. Medium. [Link]

- Structure of N-benzylpiperidine derivatives.

Sources

- 1. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 2. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 3. Benzylpiperazine: a drug of abuse? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 6. N-Benzylpiperazine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. Piperazine compounds as drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzylpiperazine (BZP) and TFMPP - Uniprix [uniprix.com]

- 14. MDMA-like behavioral effects of N-substituted piperazines in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Benzylpiperazine [chemeurope.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. Chronic benzylpiperazine (BZP) exposure produces behavioral sensitization and cross-sensitization to methamphetamine (MA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. blockscientific.com [blockscientific.com]

- 23. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 24. cahma.org.au [cahma.org.au]

- 25. researchgate.net [researchgate.net]

- 26. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 27. EP0847999B1 - N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]

spectroscopic data (NMR, IR, MS) of tert-Butyl 4-benzylpiperazine-1-carboxylate

An In-depth Technical Guide to the Spectroscopic Characterization of tert-Butyl 4-benzylpiperazine-1-carboxylate

Introduction

This compound is a key intermediate in synthetic organic chemistry, frequently utilized as a building block in the development of pharmaceutical agents. The piperazine moiety is a common scaffold in drug discovery, known for its ability to modulate physicochemical properties and interact with biological targets.[1] The presence of the benzyl group on one nitrogen and a tert-butoxycarbonyl (Boc) protecting group on the other allows for selective functionalization, making it a versatile precursor for more complex molecules.[2][3]

Accurate structural confirmation and purity assessment are paramount in drug development. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstone of this characterization process. This guide provides a detailed analysis of the spectroscopic data for this compound, offering field-proven insights into data acquisition and interpretation for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled detail about the molecular structure of a compound in solution.[4] By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.

¹H NMR Spectroscopy Data

The proton NMR spectrum gives information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.[5] The expected ¹H NMR signals for this compound are summarized below.

Table 1: ¹H NMR Data for this compound (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 - 7.25 | Multiplet | 5H | Ar-H (Phenyl) |

| ~ 3.50 | Singlet | 2H | Ar-CH ₂-N |

| ~ 3.45 | Triplet | 4H | -C(=O)N(CH ₂)₂ |

| ~ 2.45 | Triplet | 4H | -N(CH ₂)₂C- |

| 1.46 | Singlet | 9H | -C(CH ₃)₃ |

Interpretation:

-

Aromatic Protons (7.35 - 7.25 ppm): The multiplet integrating to 5 protons corresponds to the phenyl group protons. Their downfield shift is due to the deshielding effect of the aromatic ring current.

-

Benzylic Protons (~3.50 ppm): The singlet integrating to 2 protons is assigned to the methylene protons of the benzyl group. Its chemical shift is characteristic of protons adjacent to both an aromatic ring and a nitrogen atom.

-

Piperazine Protons (~3.45 and ~2.45 ppm): The piperazine ring protons appear as two distinct signals. The protons closer to the electron-withdrawing carbamate group (~3.45 ppm) are more deshielded and appear further downfield than those adjacent to the benzylic nitrogen (~2.45 ppm).[6] The triplet multiplicity arises from coupling to the adjacent methylene protons in the ring.

-

tert-Butyl Protons (1.46 ppm): The prominent singlet integrating to 9 protons is characteristic of the magnetically equivalent protons of the tert-butyl group of the Boc protector.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Data for this compound (CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~ 154.7 | Quaternary | C =O (Carbamate) |

| ~ 138.0 | Quaternary | Ar-C (ipso) |

| ~ 129.2 | CH | Ar-C H (ortho) |

| ~ 128.2 | CH | Ar-C H (meta) |

| ~ 127.1 | CH | Ar-C H (para) |

| ~ 79.5 | Quaternary | -C (CH₃)₃ |

| ~ 63.2 | CH₂ | Ar-C H₂-N |

| ~ 53.0 | CH₂ | -N(C H₂)₂C- |

| ~ 44.0 (broad) | CH₂ | -C(=O)N(C H₂)₂ |

| 28.4 | CH₃ | -C(C H₃)₃ |

Interpretation:

-

Carbonyl Carbon (~154.7 ppm): This downfield signal is characteristic of the carbonyl carbon in the carbamate group.

-

Aromatic Carbons (127-138 ppm): Four signals are expected for the six aromatic carbons due to symmetry.

-

tert-Butyl Carbons (~79.5 and 28.4 ppm): The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group are clearly identifiable.

-

Benzylic and Piperazine Carbons (44-64 ppm): The benzylic carbon appears around 63.2 ppm, while the piperazine ring carbons appear as two distinct signals. The signal for the carbons adjacent to the Boc-protected nitrogen may be broadened due to restricted rotation at room temperature.[3]

Experimental Protocol: NMR Data Acquisition

The quality of NMR data is highly dependent on proper sample preparation and spectrometer setup.[4][7]

Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃).[8] CDCl₃ is a common choice for nonpolar organic compounds.[4]

-

Solubilization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution in a clean vial before transferring the solution to the NMR tube.[8]

-

Transfer: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid introducing solid particles, which can degrade spectral resolution.[8]

-

Internal Standard: For precise chemical shift calibration, an internal standard such as tetramethylsilane (TMS) can be added.[9] However, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is often sufficient for routine ¹H NMR referencing.[8]

-

Spectrometer Setup: Insert the sample into the spectrometer. The standard procedure involves:

-

Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: The magnetic field homogeneity is optimized (shimmed) to achieve sharp, symmetrical peaks and high resolution.

-

Tuning: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal-to-noise.

-

Acquisition: Set appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay) and collect the data.[7]

-

Visualization: NMR Workflow

Caption: Workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.[10][11]

IR Spectroscopy Data

The key functional groups in this compound give rise to characteristic absorption bands.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |